molecular formula C7H7BrClN B1272470 4-Bromo-2-chloro-6-methylaniline CAS No. 30273-42-8

4-Bromo-2-chloro-6-methylaniline

Cat. No.: B1272470
CAS No.: 30273-42-8
M. Wt: 220.49 g/mol
InChI Key: DIXGIKZIIZRFKE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylaniline is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microsomal Metabolism Study

A study explored the metabolism of halogenated methylanilines, including 4-Bromo-2-chloro-6-methylaniline, in rat liver microsomes. This research identified various metabolites and revealed the influence of the halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).

Knorr Synthesis Application

In the context of infectious disease research, the compound 6-bromo-2-chloro-4-methylquinoline, which can be derived from this compound, was synthesized. This process, part of the Knorr Synthesis, is significant in medicinal chemistry for creating potentially therapeutic compounds (Wlodarczyk et al., 2011).

Analytical Chemistry and Spectroscopy

The Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy of related compounds, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, were investigated. These studies provide insights into the structural and vibrational analysis relevant to the field of analytical chemistry (Arjunan & Mohan, 2009).

Safety and Hazards

4-Bromo-2-chloro-6-methylaniline is classified as harmful (Xn) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, eye irritation, and respiratory irritation . It is also harmful if swallowed, inhaled, or in contact with skin . It may cause an allergic skin reaction . Prolonged or repeated exposure may cause damage to organs .

Properties

IUPAC Name

4-bromo-2-chloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGIKZIIZRFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377801
Record name 4-Bromo-2-chloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-42-8
Record name 4-Bromo-2-chloro-6-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-6-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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